3-bromo-6-chloro-N-methyl-2-Pyrazinamine
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Overview
Description
3-Bromo-6-chloro-N-methylpyrazin-2-amine is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-N-methylpyrazin-2-amine typically involves the halogenation of N-methylpyrazin-2-amine. One common method is the bromination of 6-chloro-N-methylpyrazin-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-N-methylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloro-N-methylpyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-N-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-6-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-Chloro-N-methylpyrazin-2-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-6-chloro-N-methylpyrazin-2-amine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization, making it valuable in the synthesis of complex molecules.
Properties
Molecular Formula |
C5H5BrClN3 |
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Molecular Weight |
222.47 g/mol |
IUPAC Name |
3-bromo-6-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c1-8-5-4(6)9-2-3(7)10-5/h2H,1H3,(H,8,10) |
InChI Key |
SYKRGMOHIHZVQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CN=C1Br)Cl |
Origin of Product |
United States |
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